Haloperidol hemisuccinate

Vue d'ensemble

Description

Haloperidol hemisuccinate is a derivative of haloperidol, a well-known antipsychotic medication. Haloperidol is primarily used to treat schizophrenia, acute psychosis, and Tourette syndrome. This compound is a prodrug of haloperidol, designed to improve the pharmacokinetic properties of the parent compound, such as its solubility and bioavailability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of haloperidol hemisuccinate involves the esterification of haloperidol with succinic anhydride. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its purity and potency.

Analyse Des Réactions Chimiques

Types of Reactions: Haloperidol hemisuccinate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to release haloperidol and succinic acid.

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidative metabolites.

Substitution: The aromatic rings in this compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products Formed:

Hydrolysis: Haloperidol and succinic acid.

Oxidation: Various oxidative metabolites of haloperidol.

Substitution: Substituted derivatives of this compound, depending on the specific electrophilic reagent used.

Applications De Recherche Scientifique

Scientific Research Applications

Haloperidol hemisuccinate has diverse applications across various fields of research, including chemistry, biology, and medicine.

Chemistry

- Model Compound : this compound serves as a model compound in studies investigating esterification and hydrolysis reactions. These reactions are fundamental in understanding drug metabolism and formulation development.

- Synthetic Pathways : Researchers utilize this compound to explore synthetic pathways for creating novel derivatives with improved pharmacological profiles.

Biology

- Pharmacokinetics Studies : It is employed in studies examining the pharmacokinetics and metabolism of prodrugs, providing insights into how modifications can affect drug absorption and efficacy.

- Mechanistic Studies : Investigations into the mechanisms of action of haloperidol derivatives can elucidate their effects on neurotransmitter systems, particularly dopamine pathways.

Medicine

- Clinical Efficacy : this compound is utilized in preclinical and clinical studies to evaluate the efficacy and safety of haloperidol derivatives in treating psychiatric disorders. These studies help refine dosing strategies and identify potential side effects.

- Sustained-Release Formulations : The compound is applied in developing sustained-release formulations that aim to improve the therapeutic profile of haloperidol by maintaining consistent drug levels over time.

Case Studies

Several case studies highlight the clinical applications of haloperidol and its derivatives:

Delusions of Infestation

Three cases were documented where patients with delusions of infestation were treated successfully with haloperidol. Symptoms were relieved acutely, demonstrating the compound's effectiveness in managing specific psychotic symptoms associated with this condition .

Delirium Management

A comparative study involving 32 patients treated with haloperidol versus risperidone for delirium showed that both medications had similar efficacy. The haloperidol group demonstrated significant improvements in delirium symptoms as measured by the Memorial Delirium Assessment Scale (MDAS) scores . The resolution rates were comparable, indicating that haloperidol remains a viable option for treating delirium despite the emergence of newer antipsychotics.

Migraine Treatment

Intravenous administration of haloperidol has been shown to effectively relieve migraine-associated pain. A study indicated that patients experienced significant pain reduction following treatment, suggesting its potential role as an adjunctive therapy for migraine management .

Data Table: Applications of this compound

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Model for esterification and hydrolysis | Provides insights into drug metabolism |

| Biology | Pharmacokinetics studies | Enhances understanding of drug absorption |

| Medicine | Treatment for schizophrenia and delirium | Effective in symptom management; comparable to newer agents |

| Clinical Trials | Evaluating sustained-release formulations | Improves therapeutic profile |

Mécanisme D'action

Haloperidol hemisuccinate can be compared with other haloperidol derivatives and similar antipsychotic compounds:

Haloperidol Decanoate: Another prodrug of haloperidol, designed for long-acting intramuscular injections. It provides a sustained release of haloperidol over several weeks.

Bromperidol: A haloperidol analogue with similar antipsychotic properties but differing in its side effect profile.

Droperidol: A related butyrophenone antipsychotic with additional antiemetic properties, often used in anesthesia.

Uniqueness of this compound: this compound is unique in its improved solubility and bioavailability compared to haloperidol. This makes it a valuable compound for developing new formulations and drug delivery systems aimed at enhancing the therapeutic efficacy and patient compliance of haloperidol.

Comparaison Avec Des Composés Similaires

- Haloperidol Decanoate

- Bromperidol

- Droperidol

- Fluphenazine

- Chlorpromazine

Activité Biologique

Haloperidol hemisuccinate is a derivative of haloperidol, a typical antipsychotic medication primarily used to treat schizophrenia and acute psychosis. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, mechanisms of action, and related research findings.

Haloperidol exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the central nervous system (CNS). This blockade is crucial for reducing psychotic symptoms. This compound shares this mechanism but may exhibit variations in receptor affinity and efficacy due to its chemical modifications.

- Receptor Interactions :

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : Haloperidol is highly lipophilic, leading to significant gastrointestinal absorption. The oral bioavailability ranges from 60% to 70% .

- Distribution : It is extensively protein-bound (approximately 90%) in plasma, with brain concentrations being significantly higher than serum levels .

- Metabolism : The drug undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP2D6), leading to various metabolites including haloperidol glucuronide .

- Elimination Half-life : The half-life varies based on the route of administration:

Biological Effects

Research has demonstrated several biological effects associated with this compound:

-

Oxidative Stress : Studies indicate that haloperidol can induce oxidative damage in brain tissues. For example, in animal models subjected to schizophrenia-like conditions via ketamine administration, haloperidol increased levels of lipid peroxidation products and protein carbonyls, suggesting a potential mechanism for neurotoxicity .

Parameter Control Group Haloperidol Group 4-HNE Levels (nM) Baseline Increased Protein Carbonyl Content (nmol/mg protein) Baseline Increased - Neuroprotective Effects : Despite its potential for inducing oxidative stress, some studies suggest that haloperidol may exert neuroprotective effects under certain conditions by modulating neurotransmitter systems .

Case Studies and Research Findings

Several clinical studies have explored the efficacy and safety profiles of this compound:

- Efficacy in Schizophrenia : A systematic review indicated that haloperidol remains effective in managing acute psychotic episodes and schizophrenia symptoms compared to newer atypical antipsychotics .

- Side Effects Profile : The side effects associated with haloperidol include extrapyramidal symptoms (EPS), sedation, and metabolic syndrome risks. These effects are dose-dependent and can persist long after discontinuation due to the drug's long half-life .

Propriétés

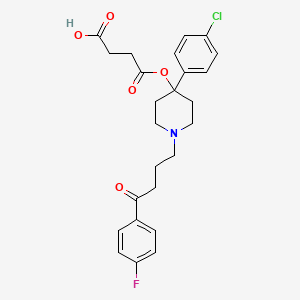

IUPAC Name |

4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClFNO5/c26-20-7-5-19(6-8-20)25(33-24(32)12-11-23(30)31)13-16-28(17-14-25)15-1-2-22(29)18-3-9-21(27)10-4-18/h3-10H,1-2,11-17H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYKQXMLMOCFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007557 | |

| Record name | 4-({4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}oxy)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87425-73-8 | |

| Record name | Haloperidol hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087425738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}oxy)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.